Increased Lipophilicity (XLogP3) Relative to Unsubstituted and N-Ethyl Analogs
The target compound exhibits a higher calculated lipophilicity (XLogP3 = 1.4) compared to its N-ethyl analog (XLogP3 = 0.9) and the unsubstituted parent compound (XLogP3 = -0.6). [1][2][3] This difference is directly attributable to the increased carbon count and branching of the N-isopropyl substituent, which enhances hydrophobic character. [1]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 3-amino-N-ethyl-4-methylbenzenesulfonamide: XLogP3 = 0.9; 3-amino-4-methylbenzenesulfonamide: XLogP3 = -0.6 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. ethyl analog; ΔXLogP3 = +2.0 vs. unsubstituted parent |
| Conditions | Computational prediction (XLogP3 algorithm) from PubChem chemical database entries (2025 release). |
Why This Matters
The higher XLogP3 value (1.4) suggests improved passive membrane permeability compared to less lipophilic analogs, a critical parameter for cellular uptake in cell-based assays or for oral bioavailability in drug discovery programs.
- [1] PubChem. Compound Summary for CID 17608966, 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for CID 24270796, 3-amino-N-ethyl-4-methylbenzenesulfonamide. National Center for Biotechnology Information (2025). View Source
- [3] PubChem. Compound Summary for CID 235510, 3-amino-4-methylbenzenesulfonamide. National Center for Biotechnology Information (2025). View Source
